3-Amino-3-(oxolan-3-yl)propanamide
Description
3-Amino-3-(oxolan-3-yl)propanamide (CAS No. 771523-32-1) is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol . The structure comprises a propanamide backbone substituted with an amino group and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-amino-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
APFKUILWHYNEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(oxolan-3-yl)propanamide typically involves the reaction of oxolane derivatives with amino-propanamide precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 3-Amino-3-(oxolan-3-yl)propanamide may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the preparation of intermediate compounds, purification through crystallization or distillation, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of amino-substituted compounds .
Scientific Research Applications
3-Amino-3-(oxolan-3-yl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-amino-3-(oxolan-3-yl)propanamide and related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Variations: The oxolan (tetrahydrofuran) group is conserved across all compounds but differs in substitution position (3-yl vs. 2-yl). This affects steric and electronic properties.
Biological Relevance: S13 demonstrated inhibitory activity against β-secretase (BACE1), a therapeutic target for Alzheimer’s disease, as evidenced by its synthesis and characterization . The triazole analog’s sulfanyl group may confer antioxidant properties or enable disulfide bond formation in drug design .
Biological Activity
3-Amino-3-(oxolan-3-yl)propanamide, a compound characterized by its unique oxolane (tetrahydrofuran) ring and amino functional group, has garnered attention in the fields of medicinal chemistry and biochemistry. Its structural configuration allows for diverse interactions with biological targets, making it a subject of ongoing research into its potential therapeutic applications.
Chemical Structure
The molecular formula of 3-Amino-3-(oxolan-3-yl)propanamide is , with a molecular weight of approximately 158.20 g/mol. The compound features an amino group at the third carbon of a propanamide backbone, along with an oxolane ring that significantly influences its biological activity.
The biological activity of 3-Amino-3-(oxolan-3-yl)propanamide primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The amino group can form hydrogen bonds, while the oxolane ring facilitates hydrophobic interactions. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects.
Biological Activities
Research indicates several potential biological activities associated with 3-Amino-3-(oxolan-3-yl)propanamide:
- Enzyme Inhibition : Studies have explored its capacity to inhibit specific enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that are crucial for maintaining physiological balance.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic pathways. |
| Receptor Interaction | May modulate receptor activity affecting signal transduction. |
| Antimicrobial Effects | Investigated for potential antimicrobial properties. |
| Anti-inflammatory | Possible role in reducing inflammation through biochemical pathways. |
Case Studies and Research Findings
- Enzyme Interaction Studies : A study investigated the inhibitory effects of 3-Amino-3-(oxolan-3-yl)propanamide on specific enzymes related to metabolic disorders. Results indicated significant inhibition rates compared to control groups, suggesting its potential as a therapeutic agent in metabolic regulation.
- Receptor Binding Assays : Research involving receptor binding assays demonstrated that this compound could effectively bind to certain receptors associated with pain and inflammation, indicating its potential utility in pain management therapies.
- Antimicrobial Activity : Preliminary studies have shown that 3-Amino-3-(oxolan-3-yl)propanamide exhibits antimicrobial properties against various bacterial strains, warranting further exploration into its application as an antibiotic or adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
